2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include a 2-chlorobenzyl group at position 3, a 4-oxo moiety, and an acetamide side chain substituted with a 2,4-dimethylphenyl group. Its molecular complexity suggests utility in structure-activity relationship (SAR) studies, particularly for optimizing substituent effects on solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-11-12-22(18(2)13-17)30-24(33)15-32-23-10-6-4-8-20(23)25-26(32)27(34)31(16-29-25)14-19-7-3-5-9-21(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJIGBXMQXIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include a pyrimidinone ring, an indole ring, and an acetamide group. These characteristics suggest potential biological activities that merit detailed exploration.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 477.3 g/mol. The presence of a chlorobenzyl moiety is particularly significant as it may enhance interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting potential applications in treating infections.
- Anticancer Potential : The structural motif of pyrimidoindole is present in several known kinase inhibitors, indicating that this compound could also be explored for anticancer activities.
- Neuroprotective Effects : Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound to influence cholinergic neurotransmission.
Antimicrobial Activity
A study evaluating the antimicrobial activity of structurally related compounds found that derivatives with similar functional groups exhibited significant antibacterial effects against various strains. For instance, compounds containing the chlorobenzyl moiety demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 |
| Compound B | Antifungal | C. albicans | 20 |
| This compound | Antibacterial | S. aureus | TBD |
Anticancer Activity
In vitro studies have indicated that compounds with similar indole derivatives can inhibit cell proliferation in cancer cell lines. For example, a study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells . The specific effects of this compound on cancer cell lines remain to be determined.
Case Studies
- Study on Acetylcholinesterase Inhibition : A comparative analysis with known acetylcholinesterase inhibitors showed that similar compounds could effectively increase cholinergic neurotransmission. Molecular docking studies suggested that the indole moiety interacts favorably with active sites in acetylcholinesterase .
- Kinase Inhibition Potential : Investigations into the kinase inhibition properties of related pyrimidine compounds revealed promising results in inhibiting specific kinases involved in cancer progression. The unique structure of this compound suggests it could also serve as a lead compound for further development in this area.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrimido[5,4-b]indole scaffold, focusing on substituent variations and their implications (Table 1).
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Observations
Substituent Position and Electronic Effects
- The 2-chlorobenzyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to the 4-chlorophenyl in or the benzyl group in . This may influence binding interactions in enzymatic pockets.
- The sulfanyl substituent in and could enhance hydrogen-bonding capacity or redox activity, which is absent in the target compound.
Aryl Acetamide Modifications The 2,4-dimethylphenyl acetamide in the target compound provides a balance of hydrophobicity and steric hindrance.
Core Heterocycle Modifications
- Derivatives like retain the pyrimidoindole core but lack the 4-oxo moiety, which is critical for hydrogen-bonding interactions in many biologically active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
